4-Bromo-3-methylphenol
Overview
Description
4-Bromo-3-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
4-Bromo-3-methylphenol participates in the total synthesis of 3-methylcalix arene . It may be used in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphopshine)nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- (t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .Molecular Structure Analysis
The linear formula of 4-Bromo-3-methylphenol is BrC6H3(CH3)OH . Its empirical formula is C7H7BrO .Chemical Reactions Analysis
4-Bromo-3-methylphenol is involved in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphopshine)nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- (t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel .Physical And Chemical Properties Analysis
4-Bromo-3-methylphenol appears as white to off-white crystalline powder and/or chunks . It has a melting point of 57°C to 61°C .Scientific Research Applications
Synthesis of Protected Alcohol-Functionalized Initiators
4-Bromo-3-methylphenol: is utilized in the synthesis of bromo [2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphosphine)nickel(II) . This compound serves as a protected alcohol-functionalized initiator, which is a crucial intermediate in the preparation of complex polymers. The protection of the alcohol group allows for subsequent selective reactions in multi-step synthesis processes.
Total Synthesis of 3-Methylcalix4arene
This compound participates in the total synthesis of 3-methylcalix 4arene , a molecule of interest due to its potential applications in host-guest chemistry. Calixarenes are known for their ability to form complexes with various ions and molecules, which can be exploited in sensor design, catalysis, and separation processes.
Regioselective Monobromination of Phenols
4-Bromo-3-methylphenol can be synthesized through the regioselective monobromination of phenols . This process is significant for creating bromophenols with high regioselectivity, which are valuable intermediates in organic synthesis. They are used in carbon-carbon bond coupling reactions and have biological activities such as antioxidant, antimicrobial, and anticancer properties.
Labeling of Biomolecules
The bromo group in 4-Bromo-3-methylphenol can be used for the conjugation with biomolecules. This application is particularly useful in biochemistry for labeling proteins or nucleic acids with fluorescent tags, enabling the visualization of these biomolecules under a microscope and tracking their movement within cells.
Organic Synthesis Building Blocks
As an organic building block, 4-Bromo-3-methylphenol is a versatile reagent in the synthesis of various organic compounds . Its bromo and methyl groups make it a reactive species for further functionalization, leading to a wide range of derivatives with potential applications in pharmaceuticals and materials science.
Development of Brominating Reagents
The compound is involved in the development of new brominating reagents . These reagents are designed to be safer and more selective than traditional molecular bromine, which is corrosive and often leads to over-bromination. The new reagents aim to improve atom economy and reduce the production of waste in chemical processes.
Safety and Hazards
4-Bromo-3-methylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
4-Bromo-3-methylphenol is a brominated phenol . The primary target of this compound is the respiratory system . It is known to cause irritation to the respiratory system .
Mode of Action
It is known to cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response.
Biochemical Pathways
Given its irritant effects on the respiratory system , it may be inferred that it affects pathways related to inflammation and immune response.
Pharmacokinetics
Its lipophilicity suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dose, route of administration, and individual patient characteristics.
Result of Action
Its known irritant effects suggest that it may cause inflammation and damage to cells in the respiratory system .
properties
IUPAC Name |
4-bromo-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOQODYGMUTOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162791 | |
Record name | 4-Bromo-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylphenol | |
CAS RN |
14472-14-1 | |
Record name | 4-Bromo-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14472-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014472141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-m-cresol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTP3W6RV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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